2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

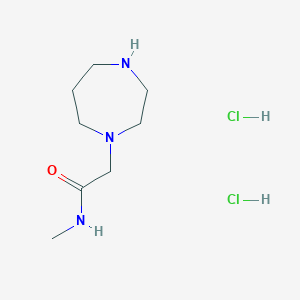

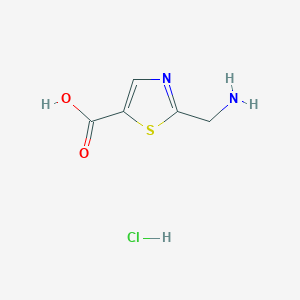

“2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C5H6N2O2S.ClH . It has a molecular weight of 194.64 . This compound is in the form of a powder .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, which could include “2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride”, often involves the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

The InChI code for “2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride” is 1S/C5H6N2O2S.ClH/c6-1-4-7-2-3(10-4)5(8)9;/h2H,1,6H2,(H,8,9);1H .Physical And Chemical Properties Analysis

“2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride” is a powder . The storage temperature is room temperature .Scientific Research Applications

Antitumor Activity

One significant application involves the discovery and characterization of compounds with potent antitumor activity. For example, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which share structural similarities with 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride, was identified as potent Src/Abl kinase inhibitors. These compounds exhibited excellent antiproliferative activity against various hematological and solid tumor cell lines, demonstrating the potential of thiazole derivatives in cancer treatment (Lombardo et al., 2004).

Antimicrobial Activity

Another critical area of application is in the development of antimicrobial agents. Thiazole derivatives, including those structurally related to 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride, have shown moderate antibacterial activity in vitro against a variety of Gram-positive and Gram-negative bacteria, as well as fungi and yeast. This indicates the potential for these compounds to be developed into new antimicrobial drugs (Stanchev et al., 1999).

Corrosion Inhibition

In materials science, thiazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. For instance, 2-amino-4-methyl-thiazole, a compound with structural similarities, was investigated for its ability to protect mild steel from corrosion in hydrochloric acid solution. The study highlighted the strong adsorption of thiazole derivatives onto the metal surface, forming a protective barrier and significantly reducing corrosion rates (Yüce et al., 2014).

Synthesis of Novel Compounds

Thiazole derivatives are also pivotal in the synthesis of novel compounds with potential pharmacological activities. The structural flexibility and reactivity of thiazole-containing compounds enable the development of diverse molecules, which can be further explored for various biological activities. For example, novel 2-amino-1,3-thiazole-5-carboxylates were synthesized using ultrasonic and thermally mediated nucleophilic displacement, showcasing the utility of thiazole derivatives as building blocks in drug discovery (Baker & Williams, 2003).

Safety And Hazards

The safety information for “2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . The 2-aminothiazole scaffold, which includes “2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the structural modification of 2-aminothiazole to pursue potent anticancers .

properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c6-1-4-7-2-3(10-4)5(8)9;/h2H,1,6H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJZNUGTTWKALM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride | |

CAS RN |

2344678-58-4 |

Source

|

| Record name | 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2858976.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)

![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)

methanone N-phenylhydrazone](/img/structure/B2858986.png)

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)